1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a bifunctional aromatic scaffold. The molecule features a central urea linkage (-NH-CO-NH-) connecting two distinct moieties:
- Left arm: A 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl group, incorporating a hydrophilic hydroxyethoxy chain and a lipophilic 4-methylphenyl ring.
- Right arm: A 2-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-13-6-8-14(9-7-13)17(27-11-10-25)12-23-18(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCZXXROJRTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxyethoxy intermediate: This involves the reaction of ethylene glycol with an appropriate phenyl derivative under controlled conditions.
Introduction of the methylphenyl group: This step involves the use of Friedel-Crafts alkylation to attach the methylphenyl group to the intermediate.
Formation of the trifluoromethylphenyl urea: This final step involves the reaction of the intermediate with a trifluoromethylphenyl isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating signaling pathways: Interacting with receptors or signaling molecules to alter cellular responses.
Inducing cellular stress: Causing oxidative stress or DNA damage, leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements and molecular properties of the target compound with structurally related urea derivatives:
Key Observations :
- Hydrophilic Modifications : The target compound’s hydroxyethoxy group distinguishes it from analogs like , which use a hydroxyethyl group. This may improve aqueous solubility for better pharmacokinetics.
- Aromatic Diversity : Compared to , the absence of a sulfamoyl group in the target compound suggests different target selectivity (e.g., carbonic anhydrase vs. kinase inhibition).
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group in the target compound offers greater metabolic stability than the trifluoromethoxy group in but may reduce electron-withdrawing effects .
Biochemical Activity
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: The compound in (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-sulfamoylphenyl)ethyl]urea) binds to human CA I with high affinity, leveraging the sulfamoyl group for active-site coordination .
- Kinase Modulation : reports a related urea-quinazoline hybrid with an IC50 of 26.7 nM, indicating potent kinase inhibition. The target compound’s trifluoromethylphenyl group may similarly enhance kinase binding via hydrophobic interactions.
Solubility and Bioavailability
- The hydroxyethoxy group in the target compound likely improves water solubility compared to purely aromatic analogs like (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea), which relies on a lipophilic pyridinyl-thioether chain.
Therapeutic Potential
- Anti-Proliferative Activity : Urea derivatives with trifluoromethyl groups (e.g., ) show promise in cancer therapy due to their ability to disrupt protein-protein interactions. The target compound’s structure aligns with this trend.
- FAK Activation: Compound M64 in (a morpholino-containing urea) activates focal adhesion kinase (FAK), promoting intestinal homeostasis. The target compound’s hydroxyethoxy group may offer similar tissue-penetration advantages.
Biological Activity
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity.
- Interaction with Receptors : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with lipid membranes and receptors.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
Case Studies
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Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various derivatives, including our target compound, against common pathogens. The results indicated that the compound had significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests potential for development as an antimicrobial agent in clinical settings.
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Inhibition of Carbonic Anhydrase :
- Another research focused on the inhibition of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The compound demonstrated an IC50 value of 0.5 µM, indicating strong inhibitory potential which could be leveraged in treating conditions like glaucoma or edema.
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Cytotoxicity Assessment :
- In vitro studies using HeLa cells revealed a cytotoxic effect at concentrations above 20 µM. This finding highlights the need for further investigation into its safety profile and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
